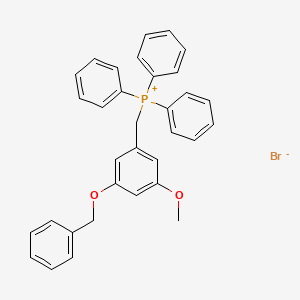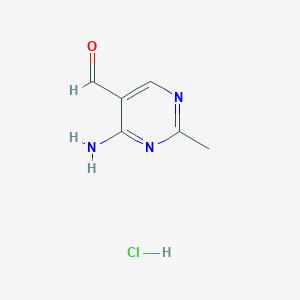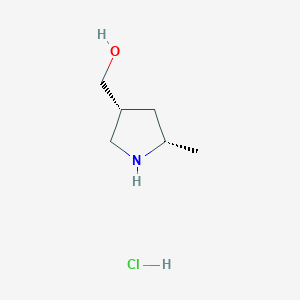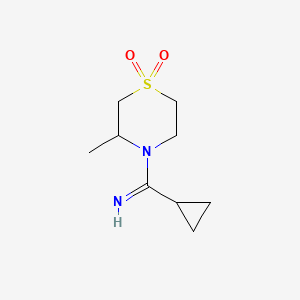![molecular formula C34H50Br2O2S2 B15222093 1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound with the molecular formula C18H25Br2NO2S. It is known for its unique structural properties and is often used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is widely used in scientific research, particularly in the following areas:
Organic Electronics: As a component in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-accepting properties.
Photovoltaics: Used in the development of organic solar cells for renewable energy applications.
Material Science: As a building block for the synthesis of novel conjugated polymers and materials with unique electronic properties.
作用機序
The mechanism of action of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione involves its ability to act as an electron acceptor. This property is crucial in organic electronics and photovoltaics, where the compound facilitates the transfer of electrons, enhancing the efficiency of devices such as solar cells and OLEDs . The molecular targets and pathways involved include the interaction with donor materials in photovoltaic cells, leading to the generation of charge carriers and the conversion of light into electrical energy .
類似化合物との比較
Similar Compounds
1,3-dibromo-5,7-bis(2-ethylhexyl)benzo[1,2-c4,5-c’]dithiophene-4,8-dione: Similar in structure but with different alkyl side chains, affecting its solubility and electronic properties.
1,3-dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Another related compound used in organic electronics with different substituents.
Uniqueness
1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its specific combination of bromine atoms and butyloctyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where both solubility and electronic performance are critical .
特性
分子式 |
C34H50Br2O2S2 |
|---|---|
分子量 |
714.7 g/mol |
IUPAC名 |
1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C34H50Br2O2S2/c1-5-9-13-15-19-23(17-11-7-3)21-25-27-28(32(38)30-29(31(27)37)33(35)40-34(30)36)26(39-25)22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3 |
InChIキー |
SXFQPKUGBRDZLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC1=C2C(=C(S1)CC(CCCC)CCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)





![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
